molecular formula C9H10ClNO3S2 B1385983 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one CAS No. 1018524-44-1

1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one

Cat. No.: B1385983
CAS No.: 1018524-44-1
M. Wt: 279.8 g/mol
InChI Key: AQKNZSVYOIMQGO-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperidin-4-one core structure, which is substituted with a 5-chloro-2-thienylsulfonyl group. The molecular formula of this compound is C9H10ClNO3S2, and it has a molecular weight of 279.76 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one typically involves the following steps:

    Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 5-Chloro-2-thienylsulfonyl Group: This step involves the sulfonylation of the piperidin-4-one core with 5-chloro-2-thiophene sulfonyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one can be compared with other similar compounds, such as:

    1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-one: Similar structure but with a bromine atom instead of chlorine.

    1-[(5-Methyl-2-thienyl)sulfonyl]piperidin-4-one: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S2/c10-8-1-2-9(15-8)16(13,14)11-5-3-7(12)4-6-11/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKNZSVYOIMQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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